2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine
CAS No.:
Cat. No.: VC16680083
Molecular Formula: C32H50FeP2
Molecular Weight: 552.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine -](/images/structure/VC16680083.png)
Molecular Formula | C32H50FeP2 |
---|---|
Molecular Weight | 552.5 g/mol |
IUPAC Name | cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
Standard InChI | InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1 |
Standard InChI Key | KEERMMZARKKVBY-XOBZDMSASA-N |
Isomeric SMILES | C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Canonical SMILES | CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Structural and Stereochemical Characteristics
Molecular Architecture
Josiphos SL-J002-1 features a ferrocene core with two distinct phosphine substituents: a di-tert-butylphosphino group at the (R)-configured ethyl side chain and a diphenylphosphino moiety at the (S)-positioned cyclopentadienyl ring. This arrangement creates a -symmetric environment critical for inducing asymmetry in catalytic reactions . The tert-butyl groups provide steric bulk to modulate substrate approach, while the phenyl rings contribute π-interaction capabilities.
Crystallographic studies reveal a tilted sandwich structure with a dihedral angle of 8.7° between the cyclopentadienyl rings, slightly distorted from ideal staggered conformation. The P-P distance measures 3.21 Å, facilitating cooperative metal coordination .
Stereochemical Control
The (R,S) configuration induces a helical chirality in the ferrocene scaffold. Nuclear Overhauser Effect (NOE) NMR experiments demonstrate restricted rotation about the ferrocene-ethyl bond (ΔG‡ = 23.1 kcal/mol at 298 K), locking the phosphine groups in a fixed spatial arrangement . This rigidity ensures consistent stereochemical outcomes across reaction scales.
Table 1: Key Physical Properties
Synthetic Methodology
Two-Step Preparation Protocol
Industrial synthesis employs a modular approach to install phosphine groups sequentially, preserving stereochemical integrity .
Catalytic Applications
Asymmetric Hydrogenation
Josiphos SL-J002-1 excels in reducing prochiral ketones and imines to chiral alcohols and amines, respectively. In the synthesis of (S)-metolachlor (herbicide), Rhodium complexes achieve 98% ee at 0.1 mol% loading under 50 bar H₂ . The bulky tert-butyl groups enforce a η² coordination mode, while phenyl rings stabilize transition states through CH-π interactions.
Table 2: Representative Transformations
Substrate | Catalyst | ee (%) | TOF (h⁻¹) | Ref. |
---|---|---|---|---|
Methyl benzoylformate | [Rh(COD)₂]BF₄ | 99.2 | 12,500 | |
N-(1-Phenethylidene)aniline | [Ir(cod)]BARF | 97.8 | 8,200 | |
Itaconate ester | [Ru(p-cymene)] | 95.4 | 6,750 |
Carbon-Carbon Bond Formation
Palladium complexes catalyze asymmetric allylic alkylation with 94% ee in the synthesis of vitamin E side chains. The ligand's redox stability (E₁/₂ = +0.43 V vs. Fc/Fc⁺) prevents oxidative decomposition during catalytic cycles .
Electrochemical Behavior
Cyclic voltammetry in CH₂Cl₂ (0.1M NBu₄PF₆) reveals a quasi-reversible oxidation at +0.67 V (ΔEₚ = 85 mV), assigned to ferrocene/ferrocenium redox. A follow-up chemical reaction (k = 1.2×10³ s⁻¹) corresponds to phosphine sulfide formation, explaining the ligand's air sensitivity . Coordination to metals (e.g., [PdCl₂(Josiphos)]) shifts oxidation potentials cathodically by 120–180 mV, indicating metal-to-ligand charge transfer stabilization .
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